molecular formula C₂₇H₄₈ B1145318 1,3,5-Triheptylbenzene CAS No. 29536-29-6

1,3,5-Triheptylbenzene

Cat. No.: B1145318
CAS No.: 29536-29-6
M. Wt: 372.67
InChI Key:
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Description

1,3,5-Triheptylbenzene, also known as sym-triheptylbenzene, is an aromatic organic compound with the chemical formula C₂₇H₄₈. It is characterized by a benzene ring substituted with three heptyl groups at the 1, 3, and 5 positions. This compound is notable for its hydrophobic nature and low solubility in water .

Preparation Methods

1,3,5-Triheptylbenzene can be synthesized through several methods:

    Hydrogenation Reduction: One common method involves the hydrogenation reduction of 1,1’,1’'-(benzene-1,3,5-triyl)tris(heptan-1-one).

    Cyclotrimerization of 1-Nonyne: Another method involves the trimerization of 1-nonyne in the presence of a rhodium trichloride catalyst.

Chemical Reactions Analysis

1,3,5-Triheptylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptyl side chains, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can further modify the heptyl groups, often using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Scientific Research Applications

1,3,5-Triheptylbenzene has several applications in scientific research:

    Material Science: It is used as a building block for the synthesis of advanced materials, including liquid crystals and polymers.

    Chemical Sensors: Due to its aromatic structure, it can be employed in the development of chemical sensors for detecting various analytes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1,3,5-Triheptylbenzene primarily involves its interactions with other molecules through π-π stacking and hydrophobic interactions. These interactions are crucial in its role as a building block for supramolecular structures and materials. The heptyl groups provide steric hindrance and hydrophobicity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,3,5-Triheptylbenzene can be compared with other tri-substituted benzenes, such as:

    1,3,5-Triethylbenzene: Similar in structure but with shorter ethyl groups, leading to different physical properties and reactivity.

    1,3,5-Trimethylbenzene:

    1,3,5-Tris(phenyl)benzene: This compound has phenyl groups instead of alkyl chains, resulting in different electronic properties and applications in organic electronics and photonics.

This compound stands out due to its longer heptyl chains, which impart unique hydrophobic properties and influence its behavior in various chemical reactions and applications.

Properties

IUPAC Name

1,3,5-triheptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYXTUCGMCWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336527
Record name 1,3,5-Triheptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29536-29-6
Record name 1,3,5-Triheptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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